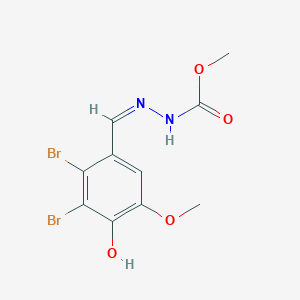
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as TNAP, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TNAP exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in inflammation and tumorigenesis. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of disease. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit tumor growth in vivo. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in human clinical trials. Additionally, the mechanisms of action of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one need to be further elucidated in order to fully understand its therapeutic potential. Finally, the potential use of 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation of 4-hydroxybenzaldehyde and 1-naphthaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The final product is obtained after purification by recrystallization using ethyl acetate.
Aplicaciones Científicas De Investigación
3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown promising antitumor effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-16-10-8-15(9-11-16)21-19(23)18(25-20(21)24)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,22H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPUTAREEXSABB-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)


![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)